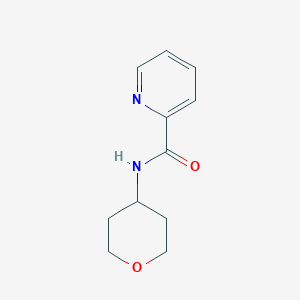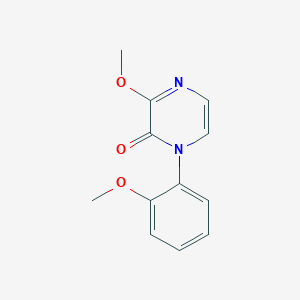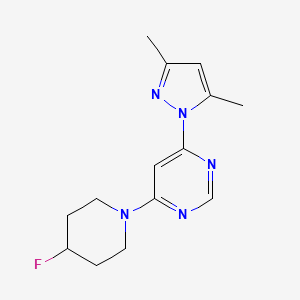![molecular formula C12H14F2N2O B12232804 1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232804.png)
1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of the difluorophenyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 3,5-difluorobenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with versatile biological activities.
Pyrrolidinone: Known for its applications in medicinal chemistry and drug development.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H14F2N2O |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H14F2N2O/c13-9-4-8(5-10(14)6-9)7-16-3-1-2-11(16)12(15)17/h4-6,11H,1-3,7H2,(H2,15,17) |
InChI Key |
VRHCXBYNQUONAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC(=C2)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232722.png)
![6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B12232748.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232756.png)
![4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12232762.png)
![N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12232763.png)
![3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B12232767.png)


![1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B12232794.png)
![1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine](/img/structure/B12232798.png)

![1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B12232810.png)

![[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12232821.png)
